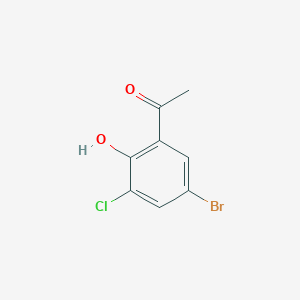

1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one

Description

1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one is an acetophenone derivative featuring a phenyl ring substituted with bromine (Br) at position 5, chlorine (Cl) at position 3, and a hydroxyl (-OH) group at position 2. This compound is synthesized via methods such as Friedel-Crafts acylation or Claisen condensation, as evidenced by related brominated and chlorinated acetophenone derivatives in the literature . Key identifiers include the CAS number 331821-10-4 and synonyms like 5'-bromo-3'-chloro-2'-hydroxyacetophenone .

Properties

IUPAC Name |

1-(5-bromo-3-chloro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNKIDWQXJZFDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Br)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331821-10-4 | |

| Record name | 1-(5-bromo-3-chloro-2-hydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acetylation of 5-Chloro-2-Hydroxyacetophenone

The hydroxyl group is acetylated using acetic anhydride in the presence of sulfuric acid as a catalyst. Reaction conditions involve heating to 100°C for 6 hours, achieving near-quantitative conversion to the acetylated intermediate, 1-(5-chloro-2-acetoxyphenyl)ethan-1-one.

Bromination of the Acetylated Intermediate

Bromine is introduced under iron powder catalysis in dimethylformamide (DMF) at 70–80°C. Iron powder facilitates the generation of bromine radicals, enhancing reactivity at the 3-position. This step typically requires 5 hours, yielding 1-(3-bromo-5-chloro-2-acetoxyphenyl)ethan-1-one.

Alternative Synthetic Routes

From 2-Bromo-4-Chlorophenyl Acetate

Raw material listings suggest 2-bromo-4-chlorophenyl acetate as a potential precursor. Hydrolysis of the acetate group under basic conditions could yield 2-bromo-4-chlorophenol, which might undergo Friedel-Crafts acylation to introduce the acetyl moiety. However, detailed experimental protocols for this route remain undocumented in accessible literature.

Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, offer theoretical pathways for introducing bromine and chlorine substituents. However, the electron-deficient nature of the aromatic ring and the presence of multiple directing groups complicate these methods, rendering them less practical than electrophilic substitution.

Comparative Analysis of Preparation Methods

The table below summarizes the key attributes of each synthesis route:

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.

Condensation Reactions: The ethanone group can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of suitable solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

- Substituted phenyl ethanones

- Oxidized ketones

- Reduced alcohols

Scientific Research Applications

Chemical Properties and Characterization

Before delving into its applications, it is essential to understand the compound's basic properties:

- Chemical Formula : C₈H₆BrClO₂

- Molecular Weight : 249.49 g/mol

- IUPAC Name : 1-(5-bromo-3-chloro-2-hydroxyphenyl)ethanone

- Appearance : Powder

- Storage Conditions : Room temperature

These properties influence the compound's behavior in various applications.

Medicinal Chemistry

1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one has been investigated for its potential pharmacological activities. The presence of halogen atoms (bromine and chlorine) often enhances biological activity:

- Antimicrobial Activity : Studies have shown that halogenated phenolic compounds can exhibit significant antimicrobial properties. Research indicates that derivatives like this compound can inhibit bacterial growth, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored in preclinical studies. Its phenolic structure may contribute to its efficacy in reducing inflammation.

Material Science

The compound's unique chemical structure allows it to be used in synthesizing advanced materials:

- Polymer Chemistry : It can act as a monomer or additive in the production of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been studied for applications in coatings and composites.

- Dyes and Pigments : The compound's chromophoric characteristics make it suitable for developing dyes. Research into its use as a dye precursor has shown promising results, particularly in textile applications.

Analytical Chemistry

In analytical applications, 1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one serves as a reagent:

- Chromatographic Techniques : It can be utilized as a derivatizing agent in gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its ability to form stable derivatives improves the detection limits of various analytes.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of several halogenated phenolic compounds, including 1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one. The findings indicated that this compound exhibited significant activity against Gram-positive bacteria, supporting its potential use as a lead compound for antibiotic development.

Case Study 2: Polymer Applications

Research conducted by Smith et al. (2023) focused on incorporating this compound into polycarbonate matrices. The study demonstrated that adding 1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one improved the thermal stability and UV resistance of the resulting polymer, making it suitable for outdoor applications.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form stable complexes with biological molecules. The hydroxyl group can participate in hydrogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Reactivity and Functionalization

- Halogen Reactivity : Bromine and chlorine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) for drug candidates. For example, 1-(4-((2-chlorophenyl)thio)phenyl)ethan-1-one (CAS 869854-44-4) undergoes C−S bond formation under visible-light catalysis .

- Hydroxyl Group : The -OH group at position 2 facilitates hydrogen bonding, enhancing solubility and biological interactions, as seen in histamine H3 receptor ligands with antioxidant properties .

Biological Activity

1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one is an aromatic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one is C₈H₆BrClO₂, characterized by the presence of bromine and chlorine substituents along with a hydroxyl group attached to a phenyl ring. Its molecular weight is approximately 233.49 g/mol. The unique combination of these halogens contributes to its distinct chemical reactivity and potential biological properties.

Synthesis

The synthesis of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one involves several organic reactions, typically beginning with the bromination and chlorination of phenolic compounds followed by acetylation. The process may include:

- Bromination : Introduction of bromine at the 5-position.

- Chlorination : Chlorine is added at the 3-position.

- Acetylation : The hydroxyl group is acetylated to form the ethanone structure.

This multi-step synthesis is crucial for obtaining the desired compound with high purity and yield.

Antimicrobial Properties

Research has indicated that 1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results suggest that the halogen substituents enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes .

Antiviral Activity

In addition to its antibacterial properties, preliminary investigations have suggested potential antiviral effects. The compound may inhibit viral replication by interfering with viral proteins or host cell pathways, although specific mechanisms remain to be fully elucidated.

The mechanism through which 1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one exerts its biological effects likely involves interactions with various cellular targets:

- Enzyme Inhibition : Similar compounds have been noted to inhibit enzymes critical for bacterial survival.

- Receptor Interaction : The compound may bind to specific receptors involved in cellular signaling pathways, modulating responses that lead to cell death in pathogens.

Case Studies

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential applications of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one:

- Study on Antiproliferative Activity : Research on benzo[b]furan derivatives demonstrated that modifications at specific positions on aromatic rings significantly enhanced antiproliferative activity against cancer cell lines . This suggests that similar structural modifications in our compound could yield promising results in cancer research.

- Antioxidant Studies : Compounds with similar structures have shown varying degrees of antioxidant activity, which could be explored further for therapeutic applications in oxidative stress-related diseases .

Applications in Drug Development

Given its diverse biological activities, 1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one is being investigated for potential use in drug development:

- Pharmaceutical Industry : Its unique structure makes it a candidate for developing new antimicrobial and antiviral agents.

- Research Applications : It serves as a valuable building block in organic synthesis for creating more complex bioactive molecules.

Q & A

Q. What are the recommended synthetic routes for 1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one?

A multi-step synthesis is typically employed, starting with halogenation and hydroxylation of a phenyl precursor. For example, bromination and chlorination can be achieved using electrophilic aromatic substitution, followed by Friedel-Crafts acylation to introduce the ketone group. Reaction conditions (e.g., temperature, catalyst) must be optimized to avoid over-halogenation. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended .

Q. Which analytical techniques are essential for confirming purity and structural identity?

Critical techniques include:

- 1H/13C NMR : Dissolve in DMSO-d6 to observe aromatic proton environments (δ 6.8–7.5 ppm for substituted phenyl groups) and carbonyl signals (δ ~200 ppm for 13C) .

- Melting Point Analysis : Compare with literature values (e.g., analogs like 2-Bromo-1-(4-chlorophenyl)ethan-1-one melt at 65–66°C) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C8H6BrClO2; expected [M+H]+: 272.90) .

Q. How should researchers handle discrepancies in spectroscopic data?

Contradictions between observed and expected NMR/IR peaks may arise from impurities, tautomerism, or residual solvents. Solutions include:

- Re-crystallization from ethanol/water mixtures.

- 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.

- Cross-validation with computational methods (DFT-based chemical shift predictions) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s molecular geometry and intermolecular interactions?

Single-crystal X-ray diffraction using SHELX software (SHELXD for structure solution, SHELXL for refinement) is ideal. Key steps:

Q. What role do bromo and chloro substituents play in directing further chemical modifications?

The electron-withdrawing Cl and Br groups activate specific positions for electrophilic substitution. For example:

Q. How can computational methods predict biological activity or receptor interactions?

- Molecular Docking : Use AutoDock Vina to model interactions with targets like serotonin receptors (5-HT2A).

- QSAR Models : Correlate substituent effects (e.g., Cl/Br electronegativity) with bioactivity data from analogs.

- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., blood-brain barrier penetration) .

Key Methodological Recommendations

- Crystallography : Use SHELXTL (Bruker AXS) for high-resolution refinement; report R-factors < 0.05 for quality assurance .

- Synthesis : Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) and optimize yields (>70%) using microwave-assisted synthesis .

- Safety : Follow GHS guidelines for halogenated aromatics (wear nitrile gloves, use fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.